molecular formula C29H16Br2 B8239614 2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]

2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]

Cat. No.: B8239614
M. Wt: 524.2 g/mol
InChI Key: UGQYGVQNEQHHEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] is a complex organic compound with the molecular formula C29H16Br2. It is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] typically involves the bromination of spiro[benzo[c]fluorene-7,9’-fluorene]. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2’ and 7’ positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products that can be further utilized in material science and organic electronics .

Scientific Research Applications

2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] has several scientific research applications:

    Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its unique electronic properties.

    Materials Science: Employed in the synthesis of novel polymers and materials with enhanced thermal and mechanical properties.

    Biological Research: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of high-performance plastics and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] primarily involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can undergo substitution, coupling, and other reactions, allowing the compound to form complex structures with unique properties. The spiro structure also contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromospiro[fluorene-9,7’-dibenzo[c,h]xanthene]
  • 2,7-Dibromospiro[9H-fluorene-9,9’-[9H]xanthene]

Uniqueness

2’,7’-Dibromospiro[benzo[c]fluorene-7,9’-fluorene] is unique due to its specific spiro structure, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and materials science, where stability and reactivity are crucial .

Properties

IUPAC Name

2',7'-dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H16Br2/c30-18-10-12-21-22-13-11-19(31)16-27(22)29(26(21)15-18)24-8-4-3-7-23(24)28-20-6-2-1-5-17(20)9-14-25(28)29/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQYGVQNEQHHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H16Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Reactant of Route 2
Reactant of Route 2
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Reactant of Route 3
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Reactant of Route 4
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Reactant of Route 5
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]
Reactant of Route 6
2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.